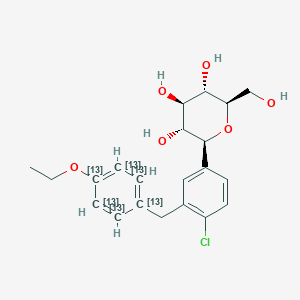

Dapagliflozin-6-13C

Description

Theoretical Frameworks for Stable Isotope Tracing in Drug Discovery and Development

Stable isotope tracing is a cornerstone of modern drug discovery and development, providing a window into the complex metabolic fate of pharmaceuticals within the body. scitechnol.comnih.gov The fundamental principle lies in the ability to distinguish the isotopically labeled drug from its naturally occurring, unlabeled counterparts. This distinction is primarily achieved using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

The core of this framework is the concept of the "tracer," the isotopically labeled molecule, which behaves identically to the parent drug in biological processes. metsol.com By administering a known quantity of the labeled drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with remarkable accuracy. nih.govmusechem.com This allows for the precise quantification of the drug and its breakdown products (metabolites) in various biological samples such as blood, urine, and feces. scitechnol.comhra.nhs.uk

The data generated from these studies are crucial for constructing pharmacokinetic (PK) models, which describe how a drug's concentration changes over time in the body. nih.gov These models are instrumental in understanding a drug's efficacy and potential for accumulation. Furthermore, stable isotope tracing helps in identifying metabolic pathways, pinpointing the enzymes responsible for drug metabolism, and uncovering potential drug-drug interactions. scitechnol.comsymeres.com

Historical Context and Evolution of Carbon-13 Labeling Methodologies

The use of carbon isotopes in scientific research has a rich history, with Carbon-14 (¹⁴C), a radioactive isotope, initially being the tracer of choice. openmedscience.com While effective, the radioactivity of ¹⁴C poses safety considerations. scitechnol.com The advent of more sensitive analytical instruments, particularly mass spectrometry, paved the way for the widespread adoption of stable isotopes like Carbon-13. researchgate.netresearchgate.net

Early methods for ¹³C labeling were often complex and inefficient, limiting their application. imist.ma However, significant advancements in synthetic organic chemistry have led to the development of more sophisticated and site-specific labeling techniques. chemrxiv.org These modern methods allow chemists to introduce a ¹³C atom at a precise location within a complex molecule like Dapagliflozin (B1669812). smolecule.com

The evolution of labeling methodologies can be categorized into several key developments:

Early Biosynthetic Methods: Initial approaches involved feeding organisms with simple ¹³C-labeled precursors, resulting in randomly labeled biomolecules. sigmaaldrich.com

Chemical Synthesis: The development of multi-step chemical synthesis routes enabled the controlled incorporation of ¹³C at specific positions. researchgate.net

Catalytic Methods: More recent innovations include the use of transition metal catalysts to facilitate the direct and late-stage incorporation of ¹³C into complex molecules, offering greater efficiency and flexibility. imist.ma

These advancements have made ¹³C-labeling an indispensable tool in pharmaceutical research, offering a safer and more precise alternative to radiolabeling for many applications. researchgate.net

Rationale for Site-Specific Carbon-13 Labeling in Dapagliflozin: A Research Perspective

The decision to label a specific position in a drug molecule like Dapagliflozin is a strategic one, driven by the research questions being addressed. chemrxiv.org Labeling Dapagliflozin at the 6-position of its glucoside moiety with ¹³C (Dapagliflozin-6-¹³C) is particularly advantageous for several reasons. smolecule.com

Firstly, this position is part of the core structure of the glucose ring, which is central to the drug's interaction with the sodium-glucose cotransporter 2 (SGLT2). medchemexpress.comresearchgate.net By labeling this position, researchers can specifically track the fate of the intact glucoside portion of the molecule.

Secondly, the metabolic breakdown of Dapagliflozin involves modifications to this glucose ring. researchgate.net Labeling at the 6-position allows for the unambiguous identification and quantification of metabolites where this part of the molecule remains intact versus those where it has been cleaved or altered. This is crucial for understanding the complete metabolic profile of the drug.

From a technical standpoint, the synthesis of Dapagliflozin-6-¹³C is a feasible chemical process, allowing for the production of the labeled compound with high isotopic purity. smolecule.comsci-hub.se This ensures that the analytical signals observed are indeed from the labeled drug and not from natural abundance ¹³C.

Overview of Research Applications for Isotopically Labeled Pharmaceuticals in Preclinical Studies

Isotopically labeled compounds, including Dapagliflozin-6-¹³C, are invaluable in a wide range of preclinical studies that are essential for drug development. acs.orgacs.org These studies provide critical data on a drug's behavior before it is administered to humans. europa.eu

Key preclinical applications include:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: These are the cornerstone of preclinical research, and isotopically labeled drugs are the gold standard for conducting them. musechem.comresearchgate.net They help determine how much of the drug is absorbed, where it goes in the body, how it's broken down, and how it's eliminated. openmedscience.com

Metabolite Profiling and Identification: By tracing the isotopic label, researchers can identify all the metabolites of a drug, even those present in very low concentrations. researchgate.net This is vital for assessing whether any metabolites are pharmacologically active or potentially toxic. openmedscience.com

Mass Balance Studies: These studies, often conducted with radiolabeled compounds like ¹⁴C, aim to account for the entire administered dose of a drug, ensuring that all of it can be traced through excretion. veedalifesciences.comiconplc.com Stable isotopes like ¹³C can also be used in these types of studies. hra.nhs.uk

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data from studies using labeled compounds are used to build models that link the drug's concentration in the body (PK) to its therapeutic effect (PD). nih.gov

Drug-Drug Interaction Studies: Labeled compounds can be used to investigate how co-administered drugs might affect the metabolism of the new drug candidate. symeres.com

The insights gained from these preclinical studies are fundamental to establishing a drug's preliminary safety and efficacy profile and are a prerequisite for moving into clinical trials. veedalifesciences.comeuropa.eu

Interactive Data Tables

Below are interactive tables summarizing key information related to the compounds and concepts discussed in this article.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25ClO6 |

|---|---|

Molecular Weight |

414.83 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3+1,4+1,6+1,7+1,12+1,15+1 |

InChI Key |

JVHXJTBJCFBINQ-VRIKAZBGSA-N |

Isomeric SMILES |

CCO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Production of Dapagliflozin 6 13c

Strategic Retrosynthesis Incorporating Carbon-13 at the C-6 Position

Retrosynthetic analysis of Dapagliflozin-6-¹³C reveals a strategy centered on the formation of the C-aryl glucoside bond and the introduction of the ¹³C label at the C-6 position of the glucose moiety. The general approach involves the coupling of a suitably protected and activated glucose derivative with an aromatic fragment. researchgate.netresearchgate.net A key disconnection occurs at the bond between the anomeric carbon of the glucose ring and the phenyl ring, suggesting a nucleophilic addition of an organometallic aryl species to a protected gluconolactone (B72293) or a related electrophilic glucose derivative. researchgate.netacs.org The ¹³C label is strategically incorporated into the glucose starting material, often as D-glucono-δ-lactone-[¹³C₆], ensuring its presence at the desired C-6 position in the final product. scribd.com

Synthesis of Key ¹³C-Enriched Intermediates for Dapagliflozin (B1669812)

A pivotal intermediate in the synthesis of Dapagliflozin-6-¹³C is a ¹³C-labeled glucoside. The synthesis often commences with D-gluconolactone-[¹³C₆], which is commercially available. scribd.com This labeled precursor undergoes a series of reactions to form the necessary intermediates. For instance, protection of the hydroxyl groups of the gluconolactone is a common initial step, often achieved using silyl (B83357) protecting groups. acs.org

Another key intermediate is the aryl lithium or aryl magnesium species derived from the diarylmethane portion of the dapagliflozin structure. This is typically prepared from a corresponding aryl bromide or iodide through metal-halogen exchange. researchgate.netresearchgate.net

Reaction Mechanisms and Conditions for Stereoselective ¹³C-Incorporation

The crucial step in the synthesis is the stereoselective formation of the C-glycosidic bond. This is often achieved by the addition of the aryl organometallic reagent to the protected ¹³C-labeled gluconolactone. The resulting lactol is then reduced to afford the desired β-C-aryl glucoside. researchgate.net The stereoselectivity of this reduction is critical and can be influenced by the choice of reducing agent and reaction conditions. acs.org Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are frequently employed to promote the reduction and control the stereochemistry. scribd.comresearchgate.net The mechanism often involves the formation of an oxonium ion intermediate, with the hydride attacking from the α-axial direction to yield the desired β-anomer. acs.org

A representative synthetic sequence is as follows:

Reaction of 5-bromo-2-chlorobenzoic acid with an appropriate phenol (B47542) to form the diaryl ether precursor.

Formation of the organometallic reagent from the diaryl ether.

Coupling of the organometallic reagent with a protected D-gluconolactone-[¹³C₆]. scribd.com

Stereoselective reduction of the resulting lactol using a silane (B1218182) reducing agent in the presence of a Lewis acid. researchgate.net

Deprotection of the hydroxyl groups to yield Dapagliflozin-6-¹³C. researchgate.net

Chemical and Isotopic Purity Assessment of Synthesized Dapagliflozin-6-¹³C

Ensuring the chemical and isotopic purity of the final product is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) is a primary tool for both the purification and the assessment of chemical purity of Dapagliflozin-6-¹³C. ijcrt.orgnih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of dapagliflozin and its impurities. ijcrt.orgnih.gov These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijcrt.orgnih.govresearchgate.net High-performance thin-layer chromatography (HPTLC) has also been utilized for the simultaneous determination of dapagliflozin in combination with other drugs. ekb.eg

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Detection | Application |

| RP-HPLC | Kromasil C18 (250 mm × 4.6 mm; 5μ) nih.gov | Acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v) nih.gov | UV at 224 nm nih.gov | Purity determination, Quantification |

| UPLC-MS/MS | Waters ACQUITY UPLC HSS T3 (1.8 μm; 2.1 x 50 mm) researchgate.net | Gradient of ammonium (B1175870) acetate (B1210297) 20mM (pH 5) and acetonitrile researchgate.net | Mass Spectrometry researchgate.net | Quantification in biological matrices |

| HPTLC | Silica gel 60 F254 ekb.eg | Chloroform: methanol: ethyl acetate: 1% formic acid (3:4:3:0.5, v/v/v/v) ekb.eg | UV at 224 nm ekb.eg | Simultaneous determination with other drugs |

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming the isotopic enrichment and the specific position of the ¹³C label.

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the molecular weight of the synthesized compound, which will be higher than that of the unlabeled dapagliflozin due to the presence of the ¹³C isotope. researchgate.net This technique also helps in quantifying the isotopic enrichment, which is typically expected to be at least 99%. schd-shimadzu.com

Chromatographic Techniques for Purification and Purity Determination

Considerations for Scalable and Efficient Synthesis of Labeled Analogues

The development of a scalable and efficient synthesis is crucial for the production of isotopically labeled compounds for extensive research. Key considerations include:

Cost-effectiveness: Utilizing commercially available and relatively inexpensive starting materials. smolecule.com

Reaction efficiency: Optimizing reaction conditions to maximize yields and minimize the formation of byproducts. google.com

Purification: Developing robust purification methods, such as crystallization, to avoid the need for costly and time-consuming column chromatography on a large scale. scribd.comgoogle.com

Green Chemistry: Implementing greener synthetic routes that use less hazardous reagents and solvents and minimize waste. pensoft.netpensoft.net

The synthesis of other isotopically labeled analogues, such as those containing deuterium (B1214612) ([²H₅]-Dapagliflozin), follows similar strategic principles. schd-shimadzu.com

Advanced Analytical Techniques for Characterization and Quantification of Dapagliflozin 6 13c and Its Metabolites

Mass Spectrometry (MS)-Based Approaches for ¹³C-Labeled Compound Analysis

Mass spectrometry is a cornerstone analytical technique for the study of isotopically labeled compounds due to its high sensitivity, selectivity, and versatility. For Dapagliflozin-6-13C, MS-based methods are crucial for its identification, structural elucidation of its metabolites, and precise quantification in biological samples. iris-biotech.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotope Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, which is fundamental for the analysis of this compound. nih.gov Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers can determine the mass of an ion with an error of less than 5 parts per million (ppm). nih.govnih.gov

This precision allows for the unambiguous determination of the elemental composition of the parent drug and its metabolites. acs.org For this compound, HRMS can easily distinguish it from its unlabeled counterpart due to the distinct mass difference imparted by the six ¹³C atoms. The exact mass of unlabeled Dapagliflozin (B1669812) is different from this compound, and this mass difference is a key identifier.

Furthermore, HRMS is critical for analyzing the isotopic pattern. The incorporation of six ¹³C atoms creates a unique isotopic cluster in the mass spectrum. The mass isotopologue distribution (MID) vector, which describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), serves as a definitive signature of the labeled compound. nih.gov By comparing the observed isotopic pattern with the theoretically calculated pattern for a molecule containing six ¹³C atoms, analysts can confirm the identity and integrity of the labeled compound in a sample. researchgate.net This approach is vital for differentiating biologically derived metabolites from non-biological artifacts in untargeted metabolomics studies. researchgate.net

Table 1: HRMS Characteristics of Dapagliflozin vs. Dapagliflozin-6-¹³C

| Feature | Unlabeled Dapagliflozin | Dapagliflozin-6-¹³C | Significance |

|---|---|---|---|

| Monoisotopic Mass | 408.1237 | 414.1440 | The +6 Da mass shift provides clear differentiation and is used for selective detection. |

| Molecular Formula | C₂₁H₂₅ClO₆ | C₁₅¹³C₆H₂₅ClO₆ | Confirms the incorporation of six ¹³C atoms. medchemexpress.com |

| Isotope Pattern | Dominated by natural abundance of ¹³C, ³⁷Cl. | Unique cluster shifted by ~6 Da with a distinct isotopologue distribution. | Confirms labeling and aids in identification within complex spectra. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. ajrconline.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound or one of its metabolites) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

When analyzing metabolites of this compound, the ¹³C label serves as a stable tag. Metabolites that retain the ethoxyphenyl moiety will exhibit product ions that are shifted by 6 Da compared to the corresponding fragments from the unlabeled drug. This mass shift is invaluable for rapidly identifying drug-related material in a complex biological matrix and for pinpointing the site of metabolic modification. For instance, if a metabolic reaction occurs on the glucose part of the molecule, the fragments containing the labeled phenyl ring will remain shifted, helping to deduce the structure of the metabolite. nih.goveuropa.eu LC-MS/MS methods have been extensively developed for the quantification of dapagliflozin and its metabolites, such as dapagliflozin 3-O-glucuronide, in various biological matrices. europa.eupmda.go.jpnih.gov

Quantitative Mass Spectrometry for Labeled Compound Tracing in Complex Biological Matrices

Quantitative analysis using LC-MS/MS is a primary application of this compound. researchgate.net In this context, the labeled compound itself often serves as an ideal internal standard for the quantification of the unlabeled drug in pharmacokinetic studies. jrespharm.comsci-hub.se The stable isotope-labeled (SIL) internal standard co-elutes chromatographically with the analyte but is distinguished by its mass in the mass spectrometer. This co-elution compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification. iris-biotech.desci-hub.se

Multiple Reaction Monitoring (MRM) is the most common mode for quantification on triple quadrupole mass spectrometers. sci-hub.segoogle.com A specific precursor ion to product ion transition is monitored for both the analyte (unlabeled Dapagliflozin) and the internal standard (this compound).

Table 2: Example MRM Transitions for Quantitative Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Dapagliflozin | 467.1 [M+CH₃COO]⁻ | 329.1 | Negative ESI | sci-hub.se |

| Dapagliflozin-6-¹³C | 473.5 [M+CH₃COO]⁻ | 335.1 | Negative ESI | sci-hub.se |

This approach has been successfully validated and applied in numerous clinical and preclinical studies to determine the concentration of dapagliflozin in plasma and other biological fluids, enabling the thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. pmda.go.jpnih.govahajournals.org

Isotope Ratio Mass Spectrometry (IRMS) for Specific Applications

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) with extremely high precision. While less common than LC-MS for routine drug quantification, IRMS has specific applications in metabolism studies. nih.gov For instance, after administering this compound, IRMS can be used to trace the ¹³C label into broad metabolic pools. One key application is in mass balance studies, where the total excretion of drug-related material is tracked. Samples from urine, feces, and expired air (as ¹³CO₂) can be analyzed to provide a comprehensive picture of the drug's elimination pathways. nih.gov This technique complements whole-body autoradiography, which is often performed with ¹⁴C-labeled compounds, by using a non-radioactive tracer. pmda.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. innovareacademics.in It provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C, making it essential for the characterization of this compound. europa.eu

Carbon-13 NMR for Confirmation of Labeling Position and Isotopic Enrichment

Carbon-13 NMR is the most direct method for verifying the position and assessing the enrichment of the ¹³C labels in this compound. innovareacademics.in The natural abundance of ¹³C is only about 1.1%, meaning that in a standard ¹³C NMR spectrum of an unlabeled compound, the probability of two adjacent carbons being ¹³C is very low. nih.gov

In this compound, the six labeled carbons are located on the ethoxyphenyl ring. The ¹³C NMR spectrum of this compound will show significantly enhanced signal intensities for these specific carbon atoms. Moreover, the presence of adjacent ¹³C nuclei leads to observable ¹³C-¹³C spin-spin coupling (J-coupling), which results in the splitting of signals into doublets or more complex multiplets. This coupling is a definitive confirmation that the labels have been incorporated into the molecule as intended during synthesis. acs.org

NMR methods can also be used to quantify the level of isotopic enrichment. By comparing the integral of the signals from the enriched carbon positions to those of the naturally abundant carbons within the same molecule or to an internal standard, a precise measure of enrichment can be obtained. nih.gov Specialized NMR pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter spectra to show only the signals from ¹H atoms bonded to ¹³C atoms, providing another powerful way to quantify enrichment in complex mixtures. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dapagliflozin |

| Dapagliflozin-6-¹³C |

| Dapagliflozin 3-O-glucuronide |

| Desethyl dapagliflozin |

| Oxo dapagliflozin |

| Benzylic hydroxy dapagliflozin |

| Metformin |

Multi-Nuclear NMR Approaches for Comprehensive Structural Elucidation

While specific multi-nuclear NMR data for this compound is not extensively available in the public domain, the structural elucidation of similar complex molecules and their metabolites heavily relies on a suite of NMR techniques. For the synthesized glucuronide metabolites of dapagliflozin, techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Rotating Frame Overhauser Effect Spectroscopy (ROESY), and Total Correlation Spectroscopy (TOCSY) have been instrumental in assigning the correct structures. researchgate.net The incorporation of a ¹³C label at a specific position, such as in Dapagliflozin-6-¹³C, provides a powerful probe for metabolic studies. This stable isotope label is particularly useful as an internal standard for the analysis of urine samples from clinical studies. researchgate.net

The use of ¹³C-labeled internal standards is considered a superior method to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. nih.gov This is because ¹³C-labeled standards co-elute almost perfectly with the unlabeled analyte under various chromatographic conditions, offering better compensation for matrix effects compared to deuterium-labeled standards, which can sometimes exhibit slight chromatographic separation from the analyte. nih.gov

Chromatographic Separation Methodologies for ¹³C-Labeled Analytes

The separation of ¹³C-labeled analytes from their unlabeled counterparts and other matrix components is a critical step in their quantification. The near-identical physicochemical properties of isotopologues pose a significant challenge for chromatographic resolution. However, the primary goal in many applications, particularly in quantitative bioanalysis using mass spectrometry, is not to resolve the labeled and unlabeled compounds but to ensure they co-elute to effectively compensate for matrix effects. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity. nih.govnih.gov The choice of sample preparation, stationary phase, mobile phase, and detection method is crucial for accurate measurement and to mitigate interference from matrix components and metabolites. nih.gov

Liquid Chromatography (LC) Method Development for Labeled Dapagliflozin and Metabolites

Numerous LC-MS/MS methods have been developed and validated for the simultaneous quantification of dapagliflozin and its metabolites, such as dapagliflozin 3-O-glucuronide (D3OG), in human plasma. researchgate.netnih.govresearchgate.net These methods often employ reversed-phase chromatography with C18 columns. researchgate.netnih.govresearchgate.net For instance, a validated method utilized a Waters XSELECT HSS T3 column with a 5-minute gradient elution. nih.gov Another approach achieved separation on a Zorbax C18 column using acetonitrile (B52724) and 0.1% formic acid as the mobile phase. researchgate.net The use of hydrophilic interaction liquid chromatography (HILIC), specifically with a SeQuant ZIC-cHILIC column, has also been reported for the separation of dapagliflozin and its metabolites. uva.nl

The development of these methods involves a rigorous validation process according to regulatory guidelines, assessing parameters like selectivity, linearity, accuracy, precision, and stability. researchgate.net

Optimization of Stationary and Mobile Phases for Isotope Resolution

While complete chromatographic resolution of isotopes is not always the objective, the optimization of stationary and mobile phases is critical for achieving sharp peaks, good separation from interfering substances, and reliable retention times.

Stationary Phase Selection:

The most commonly used stationary phases for the analysis of dapagliflozin and its metabolites are C18 reversed-phase columns. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The selection of a specific C18 column can significantly impact the separation. Studies have compared different C18 columns, such as ACQUITY UPLC® BEH C18, ACQUITY UPLC HSS T3, and Agilent Eclipse XDB-C18, to optimize the chromatographic performance. jst.go.jp For certain applications, other stationary phases like C8 or cyanopropyl (CN) columns are also employed. ppm.edu.plscispace.com Mixed-mode stationary phases, which offer multiple binding mechanisms (e.g., hydrophilic-lipophilic balance or mixed-mode cation exchange), can provide enhanced selectivity for complex samples. le.ac.uk

Mobile Phase Optimization:

The mobile phase composition, including the organic modifier, aqueous component, pH, and additives, is a critical factor in achieving the desired chromatographic separation. A common mobile phase for dapagliflozin analysis consists of a mixture of acetonitrile or methanol (B129727) and an aqueous buffer, often containing formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in mass spectrometry. researchgate.netresearchgate.netijper.org The pH of the mobile phase can be adjusted to control the ionization state of the analytes and influence their retention. For example, a mobile phase of acetonitrile and phosphate (B84403) buffer at pH 5.8 has been used for the separation of dapagliflozin. researchgate.net The use of gradient elution, where the mobile phase composition changes during the run, is a common strategy to separate compounds with a wide range of polarities. researchgate.netjst.go.jp

The table below summarizes various chromatographic conditions used for the analysis of dapagliflozin.

| Stationary Phase | Mobile Phase | Detection | Reference |

| SPOLAR C18 (250 × 4.6 mm, 5 µm) | Acetonitrile: Phosphate buffer, pH 5.8 (26:74% v/v) | UV at 236 nm | researchgate.net |

| Merck Millipore SeQuant ZIC-cHILIC (100 x 2.1 mm, 3 µm) | Not specified | Not specified | uva.nl |

| Poroshell 120 EC‐C18 | Gradient elution with ammonium formate (B1220265) (10 mM) and methanol | MS/MS | researchgate.net |

| Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 μm) | Gradient elution | MS/MS | nih.gov |

| Zorbax C18 (50 × 4.6 mm, 5 μm) | Acetonitrile: 0.1% formic acid (45:55, v/v) | MS/MS | researchgate.net |

| Hypersil Gold C18 (50mm x 3.0mm, 5µm) | 10 mM Ammonium acetate: Methanol (20:80, v/v) | MS/MS | ijper.org |

| Kromasil C18 (250 mm × 4.6 mm; 5μ) | Acetonitrile: 0.1% orthophosphoric acid in water (50:50 v/v) | UV at 224 nm | nih.gov |

| ACQUITY UPLC® BEH C18 (100 × 3.0 mm, 1.7 µm) | Gradient with 0.1% formic acid in water and methanol | Q-Orbitrap MS | jst.go.jp |

| Kromasil C18 (150 x 4.6 mm, 5μm) | 60% phosphate buffer (pH=3): 40% acetonitrile | PDA | scispace.com |

Mechanistic Research Applications of Dapagliflozin 6 13c in Preclinical and in Vitro Systems

Investigation of Metabolic Fate and Biotransformation Pathways Using 13C Tracers

The use of 13C-labeled dapagliflozin (B1669812) has been instrumental in elucidating its metabolic journey. The distinct mass of the 13C isotope allows for unambiguous detection and quantification of the parent compound and its metabolites using mass spectrometry, separating them from endogenous molecules.

In vitro systems, such as hepatic microsomes and cultured hepatocytes from various species, are primary tools for assessing metabolic stability and identifying potential metabolites. When Dapagliflozin-6-13C is incubated with these systems, its rate of disappearance and the appearance of labeled metabolites can be monitored over time.

Studies using human liver microsomes have shown that dapagliflozin is relatively stable, with its primary metabolic pathways involving glucuronidation rather than extensive oxidative metabolism. The use of this compound confirms that the core structure of the drug remains intact during these initial metabolic steps. In cryopreserved human hepatocytes, which contain a broader range of metabolic enzymes, this compound is primarily converted to its 3-O-glucuronide. This metabolite is readily identified by the characteristic mass shift corresponding to the addition of a glucuronic acid moiety to the 13C-labeled parent compound.

Table 1: In Vitro Metabolite Profiling of this compound in Human Liver Preparations

| Biological System | Major Metabolite Identified | Metabolic Pathway |

| Human Liver Microsomes | Dapagliflozin-3-O-glucuronide | UGT-mediated glucuronidation |

| Human Hepatocytes | Dapagliflozin-3-O-glucuronide | UGT-mediated glucuronidation |

The kinetic isotope effect (KIE) is a powerful tool for studying the rate-limiting steps of enzymatic reactions. While significant KIEs are more commonly observed with heavier isotopes like deuterium (B1214612), the use of 13C can provide insights into reactions where a carbon bond is broken or formed in the rate-determining step. For dapagliflozin, where metabolism is dominated by glucuronidation, the KIE for 13C-labeling at the 6-position of the glucose ring is expected to be minimal, as this position is not directly involved in the enzymatic attachment of glucuronic acid at the 3-position. This lack of a significant KIE helps to confirm that the C-6 position is not sterically or electronically critical for the binding and catalytic activity of the UGT enzymes responsible for its metabolism.

Isotope tracing with this compound is definitive in pinpointing the enzyme families responsible for its biotransformation. By incubating the labeled compound with specific recombinant human UGT and cytochrome P450 (CYP) enzymes, researchers can directly measure the formation of labeled metabolites.

Enzymatic Reaction Mechanism Elucidation through Kinetic Isotope Effects (KIE)

Preclinical Pharmacokinetic and Disposition Studies Employing Isotopic Labeling

The use of this compound in preclinical animal models, such as rats and dogs, allows for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Following administration of this compound to animal models, its journey through the body is tracked by collecting and analyzing various biological samples. Blood, plasma, urine, and feces are collected at timed intervals. The concentration of this compound and its labeled metabolites in these matrices is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of the 13C-labeled compounds, distinguishing them from endogenous substances. By analyzing the time course of these concentrations, key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution can be calculated.

To understand where the drug distributes within the body, quantitative whole-body autoradiography (QWBA) or dissection and analysis of individual tissues can be performed in preclinical species after a dose of radiolabeled dapagliflozin. While QWBA typically uses a radiolabel like 14C for imaging purposes, tissue concentrations of this compound and its metabolites can be quantified by LC-MS/MS following tissue homogenization.

In preclinical studies with rats, dapagliflozin has been shown to distribute primarily to tissues involved in its absorption and elimination, such as the liver and kidneys. The use of this compound allows for precise measurement of the parent compound and its metabolites in these tissues, confirming that the kidneys and liver are major sites of drug disposition. For instance, high concentrations of the labeled drug and its 3-O-glucuronide metabolite are found in the kidney, consistent with its mechanism of action as an SGLT2 inhibitor in the renal proximal tubules and its subsequent elimination pathway.

Table 2: Representative Tissue Distribution of this compound in Rats (Hypothetical Data for Illustrative Purposes)

| Tissue | Concentration of this compound (ng-eq/g) | Major Labeled Species Present |

| Blood | 150 | Parent, 3-O-glucuronide |

| Liver | 800 | Parent, 3-O-glucuronide |

| Kidney | 1200 | Parent, 3-O-glucuronide |

| Muscle | 50 | Parent |

| Brain | <10 | Not significant |

Investigation of Biliary Excretion and Enterohepatic Recirculation Mechanisms

The use of isotopically labeled dapagliflozin, such as this compound, is instrumental in quantifying its elimination pathways. Following a single oral dose of [14C]-dapagliflozin in human studies, it was determined that approximately 21% of the administered radioactivity is excreted in feces, which points to biliary excretion as a significant route of elimination. nih.govfda.govcaldic.comdrugbank.com The parent drug found in feces accounts for about 15% of the dose. drugbank.com This substantial fecal excretion suggests that after dapagliflozin is metabolized in the liver, primarily through glucuronidation, a portion of these metabolites is secreted into the bile, enters the intestinal tract, and is subsequently eliminated. nih.govuliege.be

The presence of dapagliflozin and its metabolites in the gastrointestinal tract after systemic absorption also opens the possibility of enterohepatic recirculation. This process, where a drug is excreted in bile, reabsorbed from the intestine, and returned to the liver, can significantly influence a drug's pharmacokinetics, including its half-life. While direct studies on the enterohepatic recirculation of this compound are not extensively detailed in the public domain, the significant biliary excretion component is a prerequisite for such a mechanism. nih.govcaldic.com Isotope tracer studies are an effective method for investigating such recirculation by tracking the re-appearance of the labeled compound in systemic circulation after biliary excretion. springermedizin.deresearchgate.net

Table 1: Excretion of Dapagliflozin Following a Single Oral Dose

| Excretion Pathway | Percentage of Total Radioactivity Recovered |

|---|---|

| Urine | 75% |

| Feces | 21% |

Data derived from human studies with [14C]-dapagliflozin. fda.govdrugbank.com

Exploration of Transporter-Mediated Disposition Mechanisms with 13C-Labeled Probes

The disposition of dapagliflozin is significantly influenced by drug transporters. Utilizing 13C-labeled probes like this compound in preclinical and in vitro models allows for precise investigation into these interactions without the confounding signals from unlabeled compounds.

Studies have identified dapagliflozin as a substrate for P-glycoprotein (P-gp), an efflux transporter that plays a role in limiting the intestinal absorption and promoting the excretion of drugs. nih.govresearchgate.net However, dapagliflozin itself is not a significant inhibitor of P-gp. nih.gov

In vitro studies using transfected cell lines have further clarified the role of various transporters in dapagliflozin's disposition. Dapagliflozin was identified as a substrate for the organic anion transporter 3 (OAT3), which is primarily expressed in the kidney and contributes to the secretion of drugs from the blood into the urine. fda.gov Conversely, it was determined not to be a substrate for other key transporters such as organic cation transporter 2 (OCT2), organic anion transporting polypeptide 1B1 (OATP1B1), or OATP1B3. fda.gov Although not a substrate, dapagliflozin showed weak inhibitory potential against OATP1B1 and OATP1B3, with IC50 values of 69 µM and 8 µM, respectively. fda.gov Given the clinical plasma concentrations of dapagliflozin, these inhibitory effects are not considered clinically relevant. fda.gov

The primary metabolic pathway for dapagliflozin is glucuronidation, mediated by the enzyme UGT1A9, to form the inactive metabolite dapagliflozin 3-O-glucuronide. caldic.comuliege.be The disposition of this major metabolite is also influenced by transporters, with its elimination occurring mainly via renal excretion. caldic.com

Table 2: Interaction of Dapagliflozin with Key Drug Transporters

| Transporter | Interaction Type | Finding | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate | Dapagliflozin is a substrate for P-gp. | nih.govresearchgate.net |

| P-glycoprotein (P-gp) | Inhibitor | Not a significant inhibitor. | nih.gov |

| OAT3 | Substrate | Dapagliflozin is a substrate for OAT3. | fda.gov |

| OCT2, OATP1B1, OATP1B3 | Substrate | Not a substrate for these transporters. | fda.gov |

| OATP1B1 | Inhibitor | Weak inhibition (IC50 = 69 µM). | fda.gov |

| OATP1B3 | Inhibitor | Weak inhibition (IC50 = 8 µM). | fda.gov |

In Vitro Cell-Based Assays for Mechanistic Investigations of Labeled Compound Uptake and Efflux

In vitro cell-based assays are fundamental for dissecting the cellular mechanisms of drug transport. The use of this compound in these systems enables direct measurement of its uptake into and efflux from cells, providing clear quantitative data.

Permeability studies using Caco-2 cells, a human colon adenocarcinoma cell line that serves as a model for the intestinal epithelium, have shown that dapagliflozin has good permeability. nih.gov This finding is consistent with its high oral bioavailability. nih.gov These assays also confirmed that dapagliflozin is a substrate for the P-gp efflux pump, which can limit its net absorption across the intestinal barrier. nih.govresearchgate.net

To investigate the role of specific transporters in renal and hepatic disposition, cell lines overexpressing individual transporters are used. For instance, studies with Human Embryonic Kidney (HEK293) cells transfected to express OAT1 or OAT3 have been used to demonstrate the specific uptake of dapagliflozin by OAT3. researchgate.net Similarly, Chinese Hamster Ovary (CHO) cells stably transfected with cDNA for SGLT1 or SGLT2 are used to measure the potent and selective inhibition of SGLT2-mediated transport by dapagliflozin. fda.gov The use of a 13C-labeled compound in such assays, coupled with sensitive mass spectrometry, allows for highly specific quantification of the compound's movement across the cell membrane, elucidating the kinetics of transport and inhibition.

Metabolic stability is often assessed using hepatocyte incubations. In vitro studies with hepatocytes from mice, rats, dogs, monkeys, and humans have shown qualitatively similar metabolic profiles for dapagliflozin, with glucuronidation being a prominent pathway. nih.gov Such assays, when conducted with this compound, can precisely trace the rate of disappearance of the parent compound and the appearance of its labeled metabolites over time. smolecule.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dapagliflozin |

| This compound |

| [14C]-dapagliflozin |

Computational and Integrative Approaches in Research Utilizing Dapagliflozin 6 13c Data

Computational Chemistry and Molecular Modeling for Predicting Labeled Compound Behavior

Computational chemistry and molecular modeling serve as foundational tools in modern drug discovery, enabling the prediction of molecular interactions and properties. rjeid.com These in silico methods are crucial for understanding how isotopic labeling, as in Dapagliflozin-6-13C, might influence the compound's behavior at a molecular level. schrodinger.com

Molecular Dynamics Simulations of Labeled Dapagliflozin (B1669812) Interactions with Biological Targets

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, like Dapagliflozin, and its biological target, the sodium-glucose cotransporter 2 (SGLT2). up.pt These simulations can elucidate the specific binding modes, conformational changes, and the network of interactions that stabilize the drug-receptor complex. mdpi.com For this compound, the introduction of a ¹³C atom results in a negligible change in mass and electronic structure compared to the unlabeled compound. Therefore, MD simulations would predict that the primary binding affinity and interaction with key residues in the SGLT2 binding pocket remain fundamentally unchanged.

However, MD simulations could theoretically be employed to investigate more subtle phenomena, such as secondary kinetic isotope effects (KIEs). A KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. While challenging to model, these effects could subtly alter the kinetics of binding and dissociation from the SGLT2 transporter. Molecular docking studies, a related computational technique, have been used to confirm the strong binding affinities of Dapagliflozin to its targets, providing a static snapshot of the likely binding pose. mdpi.combiointerfaceresearch.com

In Silico Prediction of Metabolic Hot Spots and Isotope Effects

In silico tools are widely used to predict a drug's metabolic fate by identifying potential "hot spots" for enzymatic action. ijcrt.org Dapagliflozin is primarily metabolized via glucuronidation, catalyzed by the enzyme UGT1A9, to form Dapagliflozin-3-O-glucuronide. nih.govresearchgate.net Computational models can predict sites susceptible to such transformations.

The labeling in this compound is at a position not typically considered a primary site of metabolism. The main value of the ¹³C label is not as a metabolic target itself, but as a tracer. In silico models can help predict if the isotopic substitution could have a secondary isotope effect on metabolism at other sites, although such effects are generally small for ¹³C. Furthermore, computational toxicology tools can be used to predict the potential toxicity of metabolites and degradation products, which is a critical component of drug development. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling Integrating 13C-Labeled Data

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. frontiersin.org These models integrate physicochemical drug properties with physiological data to predict drug concentrations in various tissues over time. frontiersin.org The use of ¹³C-labeled data, such as from studies with this compound, is instrumental in developing and validating robust PBPK models.

Development of PBPK Models for Labeled Dapagliflozin Disposition in Preclinical Species

Mechanistic PBPK models for Dapagliflozin have been successfully developed for preclinical species like rats, dogs, and monkeys, as well as for humans. researchgate.netesqlabs.shop These models are built using a "middle-out" approach, incorporating data from in vitro experiments (e.g., metabolism in liver microsomes) and clinical pharmacokinetic (PK) studies. nih.govmdpi.com

The development process involves defining compartments representing different organs and tissues connected by blood flow, and parameterizing the model with compound-specific data (e.g., solubility, permeability, metabolic clearance) and system-specific data (e.g., organ volumes, blood flow rates). researchgate.net Data from studies using this compound in these preclinical species would allow for unambiguous tracing of the parent compound and its metabolites, providing highly accurate data to refine parameters related to tissue distribution, clearance pathways, and rates of metabolism.

Sensitivity Analysis and Parameter Estimation Using Isotopic Data

A critical step in PBPK model development is sensitivity analysis, which identifies the parameters that have the most significant impact on the model's predictions. frontiersin.orgdrug-dev.com For oral drugs like Dapagliflozin, parameters such as permeability, solubility, and metabolic clearance are often highly sensitive. drug-dev.comnih.gov

Isotopic data from human ADME studies using ¹³C-labeled Dapagliflozin are invaluable for this process. By precisely tracking the labeled molecule, researchers can obtain definitive data on the fraction absorbed, the contribution of different metabolic pathways (e.g., UGT1A9), and the routes and rates of excretion. This high-quality data allows for more accurate estimation of key model parameters, reducing uncertainty and increasing the predictive power of the model. nih.gov This enhanced confidence is crucial when using the model to predict drug behavior in unstudied scenarios, such as in specific populations (e.g., pediatrics, patients with renal impairment) or for assessing drug-drug interaction potential. researchgate.netresearchgate.net

Integration of Omics Technologies with Isotope Tracing for Systems Biology Insights

The combination of stable isotope tracing with "omics" technologies—such as metabolomics and proteomics—offers a powerful systems biology approach to unravel the complex effects of a drug. nih.gove-dmj.org Using Dapagliflozin labeled with ¹³C allows researchers to trace the metabolic fate of the drug while simultaneously measuring its impact on global protein and metabolite profiles, providing a holistic view of its mechanism of action. researchgate.netresearchgate.net

Studies integrating these techniques have revealed that Dapagliflozin's benefits extend beyond simple glucose lowering. For instance, research using ¹³C-glucose tracing in diabetic mice treated with Dapagliflozin showed that the drug shifts metabolism away from fatty acid oxidation towards glucose oxidation in the kidney, liver, and heart. nih.gov This metabolic reprogramming is a key insight into its cardioprotective and renoprotective effects. nih.gov

Another study using stable isotope tracing in synaptosomes from a mouse model of Alzheimer's Disease found that Dapagliflozin treatment preserved the levels of key metabolites and the enrichment of citrate (B86180) from labeled glucose, suggesting a neuroprotective metabolic effect. researchgate.net Furthermore, multi-omics analyses in models of sepsis-induced cardiomyopathy have shown that Dapagliflozin modulates inflammation, enhances autophagy, and regulates critical metabolic signaling pathways like AMPK. nih.gov Proteomic and metabolomic studies in patients have identified significant changes in circulating proteins and metabolites following Dapagliflozin treatment, including those involved in lipid metabolism, inflammation, and hormone regulation. researchgate.netnih.gov This integrated approach provides deep mechanistic insights that would be unattainable with conventional methods. researchgate.netnih.gov

Metabolomics Profiling Combined with 13C-Tracers

Metabolomics profiling, when combined with stable isotope tracers, provides a dynamic snapshot of metabolic activity. In the context of dapagliflozin research, investigators have used 13C-glucose to trace its metabolic reprogramming effects in various tissues. nih.gov This technique involves introducing 13C-labeled glucose into a biological system (e.g., preclinical models) treated with dapagliflozin and then using mass spectrometry to measure the incorporation of the 13C label into downstream metabolites. nih.gov

In studies on diabetic mouse models, this approach revealed that while diabetes impairs glycolysis and glucose oxidation in the kidney, liver, and heart, treatment with dapagliflozin did not rescue glycolysis. nih.gov In the kidney, for instance, the levels of proximal glycolytic intermediates like glucose-6-phosphate (G6P) and fructose-6-phosphate (B1210287) (F6P) were increased in diabetic subjects, an effect that was lessened by dapagliflozin. nih.gov However, distal intermediates such as 13C-labeled pyruvate (B1213749) and lactate (B86563) were decreased in the diabetic kidney, and dapagliflozin treatment did not reverse this trend for pyruvate. nih.gov

Human studies, while not typically employing 13C tracers, complement these findings by profiling the circulating metabolome in patients treated with dapagliflozin. These studies have identified significant changes in various metabolites. For example, after 12 weeks of dapagliflozin treatment, patients with type 2 diabetes showed alterations in 35 different metabolites, with 17 increasing and 18 decreasing. researchgate.net These changes point to effects on glucose metabolism pathways like glycolysis/gluconeogenesis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

| Metabolite | Biological System | Observed Change with Dapagliflozin | Associated Pathway | Reference |

|---|---|---|---|---|

| 13C-Pyruvate | Diabetic Mouse Kidney (from 13C-Glucose) | Further decreased | Glycolysis | nih.gov |

| Dihydroxyacetone phosphate (DHAP) | Diabetic Mouse Kidney | Increased | Glycolysis | nih.gov |

| Glyceraldehyde-3-phosphate (GA3P) | Diabetic Mouse Kidney | Increased | Glycolysis | nih.gov |

| Xanthine | Human Serum (T2D Patients) | Decreased | Purine Metabolism | researchgate.net |

| Uric Acid | Human Serum (T2D Patients) | Decreased | Purine Metabolism | researchgate.net |

| β-hydroxybutyrate | Human Plasma (HFrEF Patients) | Increased | Ketone Body Metabolism | nih.gov |

Fluxomics Analysis for Elucidating Metabolic Pathways and Regulation

Metabolic flux analysis, or fluxomics, is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. When used with 13C tracer data, it moves beyond static metabolite concentrations to reveal the actual activity and regulation of metabolic pathways. creative-proteomics.com This provides critical insights into how cells adapt their metabolism under different conditions, such as during treatment with dapagliflozin. nih.gov

Studies utilizing 13C-glucose tracing in dapagliflozin-treated mice have been pivotal in elucidating its impact on central carbon metabolism. nih.govnih.gov A key finding from these flux analyses is that SGLT2 inhibition by dapagliflozin increases glucose oxidation in the kidney, liver, and heart. nih.gov This is significant because in the diabetic state, glucose oxidation is typically impaired. The increased oxidation suggests a metabolic shift where tissues become more efficient at using glucose for energy production via the tricarboxylic acid (TCA) cycle.

For example, in the kidney cortex of diabetic mice, the relative abundance of 13C-labeled TCA cycle metabolites was tracked. researchgate.net The analysis of these isotopologues (molecules that differ only in their isotopic composition) allows for the calculation of the flux through the TCA cycle. The finding that dapagliflozin promotes glucose oxidation indicates an enhanced entry of glucose-derived pyruvate into the mitochondria for subsequent processing by the TCA cycle, a process that was otherwise suppressed in the diabetic state. nih.gov This metabolic reprogramming is thought to be orchestrated by the master energy sensors AMPK and mTORC1, whose activities are modulated by dapagliflozin. nih.gov

| Metabolic Flux/Process | Organ/System | Effect of Dapagliflozin Treatment | Methodological Approach | Reference |

|---|---|---|---|---|

| Glucose Oxidation | Kidney, Liver, Heart (Diabetic Mice) | Increased | In vivo 13C-glucose tracing and metabolic flux analysis | nih.gov |

| Glycolysis | Kidney, Liver, Heart (Diabetic Mice) | Not rescued (remained impaired) | In vivo 13C-glucose tracing and metabolomics | nih.gov |

| TCA Cycle Activity | Kidney | Increased activity indicated | Bioinformatic integration of metabolomics and transcriptomics | nih.gov |

Proteomics for Enzyme Identification in Metabolic Pathways

Proteomics, the large-scale study of proteins, is an essential tool for identifying the enzymes that catalyze the metabolic reactions observed in metabolomics and fluxomics studies. By quantifying changes in protein abundance, researchers can pinpoint the specific enzymes whose altered expression or activity drives the metabolic reprogramming induced by a drug like dapagliflozin. researchgate.net

In studies of patients with type 2 diabetes treated with dapagliflozin, serum proteomics analysis identified 38 differentially abundant proteins, with 23 increasing and 15 decreasing. researchgate.net These proteins are involved in a range of biological processes, including the metabolic pathways highlighted by 13C-tracer studies. For instance, changes in proteins related to glucose metabolism (glycolysis/gluconeogenesis) were identified, corroborating the metabolomics data. researchgate.net

Specific enzymes and related proteins found to be altered by dapagliflozin treatment include complement C3 and fibronectin, which decreased, and sex hormone-binding globulin, which increased. researchgate.net While these may have broader roles, their connection to metabolic and inflammatory pathways is significant. More directly, the expression of key glycolytic enzymes was shown to be altered in preclinical models. For example, treatment of diabetic mice with dapagliflozin increased the expression of Enolase 1, Aldolase B, and Pyruvate kinase M2 (Pkm2) in the kidney. nih.gov These changes in enzyme levels provide a molecular basis for the altered metabolic fluxes and metabolite profiles observed with dapagliflozin treatment.

| Protein/Enzyme | System/Sample Type | Change with Dapagliflozin | Potential Relevance | Reference |

|---|---|---|---|---|

| Complement C3 | Human Serum (T2D Patients) | Decreased | Inflammation and metabolism crosstalk | researchgate.net |

| Fibronectin | Human Serum (T2D Patients) | Decreased | Associated with diabetic complications | researchgate.net |

| Sex hormone-binding globulin (SHBG) | Human Serum (T2D Patients) | Increased | Link between hormone regulation and glucose metabolism | researchgate.net |

| Enolase 1 (ENO1) | Diabetic Mouse Kidney | Increased | Glycolytic enzyme | nih.gov |

| Aldolase B (ALDOB) | Diabetic Mouse Kidney | Increased | Glycolytic enzyme | nih.gov |

| Pyruvate kinase M2 (Pkm2) | Diabetic Mouse Kidney | Increased | Glycolytic enzyme, metabolic regulator | nih.gov |

Future Directions and Emerging Research Paradigms for Stable Isotope Labeled Pharmaceuticals

Advancements in Automation and High-Throughput Methodologies for Labeled Compound Analysis

The analysis of stable isotope-labeled compounds is undergoing a significant transformation driven by automation and high-throughput methodologies. These advancements are crucial for accelerating the drug development pipeline by enabling more rapid and efficient analysis of the large number of samples generated during preclinical and clinical studies.

Historically, the analysis of isotopically labeled compounds has been a labor-intensive process. However, modern laboratories are increasingly adopting automated sample preparation and data analysis workflows. Robotic liquid handlers, for instance, can perform precise and reproducible sample dilutions, extractions, and derivatizations, minimizing human error and increasing throughput.

In parallel, the development of sophisticated mass spectrometry (MS) platforms coupled with advanced chromatography systems allows for the rapid separation and detection of labeled compounds and their metabolites from complex biological matrices. The integration of these analytical systems with powerful software for automated data processing and interpretation further streamlines the workflow. This allows researchers to quickly identify and quantify the parent drug and its metabolites, providing a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

These high-throughput approaches are not only increasing the speed of analysis but also enhancing the quality and consistency of the data generated. This, in turn, facilitates more robust decision-making during the drug development process.

Application of Advanced Imaging Techniques for Labeled Compound Localization and Metabolic Flux

The ability to visualize the distribution of a drug and its metabolites within the body at a tissue and cellular level is a powerful tool in pharmaceutical research. Advanced imaging techniques are now making it possible to track stable isotope-labeled compounds like Dapagliflozin-6-13C in situ, providing unprecedented insights into their localization and metabolic fate.

Mass Spectrometry Imaging (MSI) is a label-free technique that can map the spatial distribution of molecules in tissue sections. By analyzing the mass-to-charge ratio of ions sputtered from the tissue surface, MSI can create detailed images showing the localization of the parent drug and its various metabolites. This information is invaluable for understanding tissue-specific drug accumulation and metabolism, which can be critical for both efficacy and toxicity.

Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is another cutting-edge technique that offers the ability to monitor metabolic pathways in real-time. By enhancing the nuclear magnetic resonance signal of 13C-labeled substrates by several orders of magnitude, hyperpolarized 13C MRI allows for the non-invasive imaging of metabolic fluxes in vivo. For a compound like this compound, this could potentially be used to track its uptake and metabolism in target organs like the kidneys.

These advanced imaging modalities are bridging the gap between traditional pharmacokinetic data, which provides information on drug concentrations in blood and plasma, and a deeper understanding of what is happening at the site of action.

Development of Novel Isotopic Labeling Strategies for Site-Specificity

The strategic placement of stable isotopes within a drug molecule is crucial for maximizing the information that can be obtained from tracer studies. clearsynth.com Novel isotopic labeling strategies are continuously being developed to achieve greater site-specificity, which in turn allows for a more detailed elucidation of metabolic pathways.

The synthesis of this compound involves the specific incorporation of a carbon-13 isotope at the 6th position of the glucose moiety. smolecule.com This site-specific labeling is critical for tracing the fate of this particular part of the molecule. For example, if the glucose ring is cleaved during metabolism, the 13C label will follow the resulting fragment, allowing researchers to identify the specific metabolic pathway involved.

Future developments in synthetic chemistry will likely enable even more complex and precise labeling patterns. This could involve the incorporation of multiple stable isotopes (e.g., 13C, 15N, 2H) at different positions within the same molecule. Such multi-isotope labeling strategies, combined with high-resolution mass spectrometry, can provide incredibly detailed information about the metabolic transformations a drug undergoes.

Contribution of this compound Research to the Methodological Advancement of Preclinical Drug Metabolism and Disposition Studies

The research conducted with this compound has made significant contributions to the methodological advancement of preclinical drug metabolism and disposition studies. The use of this stable isotope-labeled version of dapagliflozin (B1669812) has been instrumental in characterizing its ADME properties. smolecule.comresearchgate.net

Studies utilizing 14C-labeled dapagliflozin, a radioactive isotope, have provided foundational knowledge on its metabolism and excretion. nih.govdrugbank.comeuropa.eu These studies revealed that dapagliflozin is extensively metabolized, primarily through glucuronidation, to form inactive metabolites. researchgate.netnih.govdrugbank.com The primary route of elimination is via the kidneys. europa.eunih.gov

The availability of this compound offers a non-radioactive alternative for conducting similar studies, which is particularly advantageous for certain research applications and can simplify experimental logistics. smolecule.com The use of stable isotopes allows for more detailed mechanistic studies of metabolic pathways without the concerns associated with radioactivity.

The data generated from studies with labeled dapagliflozin has been crucial for building and refining physiologically based pharmacokinetic (PBPK) models. nih.gov These models are powerful tools that can simulate the pharmacokinetic behavior of a drug in different populations and are used to inform dose selection, particularly in special populations like pediatrics. nih.gov

Table 1: Key Metabolic Pathways of Dapagliflozin

| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolites |

| Glucuronidation | UGT1A9 | Dapagliflozin 3-O-glucuronide (major inactive metabolite) |

| Hydroxylation | Cytochrome P450 enzymes | Hydroxylated metabolites |

| O-deethylation | Cytochrome P450 enzymes | De-ethylated metabolites |

This table is based on findings from preclinical and clinical studies with labeled dapagliflozin. researchgate.netnih.govdrugbank.com

Bridging Preclinical Isotopic Tracing to Mechanistic Understanding in Pharmaceutical Development

The ultimate goal of using stable isotope-labeled compounds in pharmaceutical research is to bridge the findings from preclinical isotopic tracing studies to a deeper mechanistic understanding of how a drug works in humans. The insights gained from tracking the fate of a molecule like this compound are not merely academic; they have profound implications for the entire drug development process.

By elucidating the metabolic pathways of a drug, researchers can identify potential drug-drug interactions. For instance, knowing that dapagliflozin is primarily metabolized by the UGT1A9 enzyme allows for the prediction of interactions with other drugs that are also substrates or inhibitors of this enzyme. europa.eu

Furthermore, understanding the disposition of a drug is critical for assessing its safety profile. Identifying and characterizing all major metabolites ensures that none of them have significant pharmacological activity or toxicological concerns. nih.gov

The use of stable isotope tracing also contributes to our understanding of a drug's mechanism of action. For example, studies with labeled glucose have been used to investigate the effects of dapagliflozin on glucose kinetics and metabolism, providing insights into its therapeutic effects beyond simply blocking glucose reabsorption in the kidneys. diabetesjournals.org

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Dapagliflozin-6-13C?

- Answer : Synthesis involves incorporating the ¹³C isotope at position 6 via nucleophilic substitution or enzymatic catalysis, followed by purification using preparative HPLC. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment at the 6-position, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Stability studies under varying pH and temperature conditions are critical to ensure isotopic integrity during storage .

- Table 1 : Key Analytical Parameters for Characterization

| Technique | Purpose | Parameters |

|---|---|---|

| NMR | Isotopic position confirmation | ¹³C-DEPT, 2D-COSY |

| HPLC | Purity assessment | C18 column, acetonitrile/water gradient |

| MS | Molecular weight validation | ESI+, m/z 409.9 (M+H⁺) |

Q. Why is the ¹³C isotope specifically incorporated at position 6 in Dapagliflozin?

- Answer : Position 6 is adjacent to the glucopyranose ring’s anomeric carbon, a site critical for sodium-glucose cotransporter 2 (SGLT2) binding. Isotopic labeling here enables precise tracking of metabolic cleavage via β-glucosidase activity or hepatic metabolism. This facilitates pharmacokinetic studies using tracer techniques like accelerator mass spectrometry (AMS) to quantify parent drug and metabolites in biological matrices .

Advanced Research Questions

Q. How can isotopic tracing with this compound resolve contradictions in reported renal outcomes of SGLT2 inhibitors?

- Answer : Contradictory results (e.g., variable effects on albuminuria or glomerular filtration rate) may arise from differences in patient populations or metabolic heterogeneity. Using this compound, researchers can:

Conduct compartmental pharmacokinetic modeling to correlate systemic exposure with renal clearance.

Perform LC-MS/MS-based metabolite profiling in urine and plasma to identify site-specific glucuronidation or oxidation pathways.

Compare isotopic enrichment ratios in renal tissue biopsies to assess localized drug effects.

Cross-study validation using standardized animal models (e.g., diabetic nephropathy rats) and multivariate regression analysis can isolate confounding variables .

Q. What experimental strategies mitigate isotopic dilution effects in metabolic stability assays with this compound?

- Answer : Isotopic dilution can obscure tracer signals in high-turnover systems. Methodological solutions include:

- Dose optimization : Use the lowest effective ¹³C concentration to minimize saturation of metabolic enzymes.

- Time-resolved sampling : Collect samples at multiple timepoints (e.g., 0, 1, 3, 6 hours) to capture transient metabolite peaks.

- Internal standards : Spike samples with deuterated analogs (e.g., Dapagliflozin-d4) to correct for matrix effects in LC-MS.

- Kinetic modeling : Apply Michaelis-Menten equations to distinguish enzyme affinity (Km) changes from isotopic interference .

Q. How should researchers design studies to evaluate the isotope effect on Dapagliflozin’s SGLT2 inhibition potency?

- Answer : The ¹³C atom’s higher mass may alter binding kinetics. A robust design includes:

In vitro competition assays : Compare IC₅₀ values of this compound vs. unlabeled drug in SGLT2-expressing HEK293 cells.

Isothermal titration calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to detect isotopic impacts on protein-ligand interactions.

Molecular dynamics simulations : Model the glucopyranose ring’s conformational flexibility with ¹³C substitution.

Statistical power analysis (α=0.05, β=0.2) ensures detectable differences ≥15% .

Methodological Guidelines for Data Contradiction Analysis

- Step 1 : Replicate conflicting studies using identical protocols (e.g., dosing regimens, assay conditions).

- Step 2 : Apply sensitivity analysis to identify variables (e.g., pH, temperature) that disproportionately affect outcomes.

- Step 3 : Use Bayesian meta-analysis to weight studies by sample size and methodological rigor, resolving contradictions through probabilistic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.